1-isopropyl-N-(trifluoromethyl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
The synthesis of 1-isopropyl-N-(trifluoromethyl)piperidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropylpiperidine with trifluoromethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Isopropyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
1-Isopropylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(Trifluoromethyl)piperidin-4-amine: Similar structure but without the isopropyl group, leading to variations in reactivity and applications.
Piperidine: The parent compound, which serves as a fundamental building block for various derivatives
The uniqueness of this compound lies in the presence of both the isopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H17F3N2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-propan-2-yl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14-5-3-8(4-6-14)13-9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
InChI Key |
RXVIHORWAYLIBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.